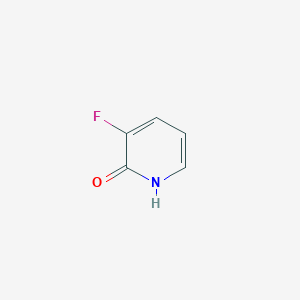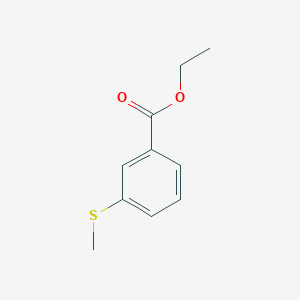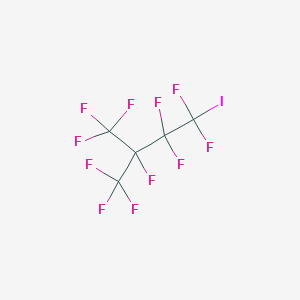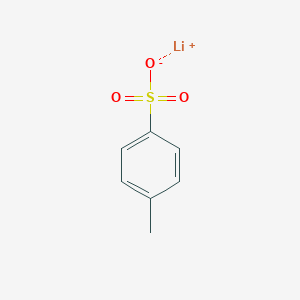
5-Chloro-3-méthylbenzofuranne
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Chloro-3-methylbenzofuran derivatives involves several chemical reactions, highlighting the compound's versatility. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation yields 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one in high yield (Sapari et al., 2019). Another method involves the reaction of 3-methylbenzofuran-2-carbohydrazide with various reagents to afford different 2-substituted-3-methylbenzofuran derivatives, showcasing the compound's synthetic flexibility (Abdel‐Aziz et al., 2009).
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methylbenzofuran derivatives has been elucidated through various analytical techniques. Crystal structure and Hirshfeld analysis, along with DFT studies, have provided insights into the compound's molecular configuration, intermolecular interactions, and π-π stacking within the crystal structure, enhancing our understanding of its structural properties (Sapari et al., 2019).
Chemical Reactions and Properties
5-Chloro-3-methylbenzofuran undergoes a variety of chemical reactions, demonstrating its chemical reactivity. For example, its derivatives have been synthesized through reactions involving different starting materials, leading to the formation of compounds like pyrazoles and oximes, which exhibit significant antimicrobial activity (Abdel‐Aziz et al., 2009).
Physical Properties Analysis
The physical properties of 5-Chloro-3-methylbenzofuran derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various applications. The crystallization in specific space groups and the presence of short intermolecular interactions play a significant role in determining the physical characteristics of these compounds (Sapari et al., 2019).
Applications De Recherche Scientifique
Agents antimicrobiens
Le benzofuranne et ses dérivés, y compris le 5-chloro-3-méthylbenzofuranne, ont été identifiés comme des structures prometteuses pour le développement de nouveaux agents thérapeutiques, en particulier dans le domaine de la thérapie antimicrobienne . La résistance aux antibiotiques est un problème majeur à l'échelle mondiale, et il est urgent de développer de nouveaux agents thérapeutiques . Les dérivés du benzofuranne se sont avérés efficaces dans divers domaines de la thérapie antimicrobienne .
Safety and Hazards
Mécanisme D'action
Target of Action
Benzofuran compounds, which 5-chloro-3-methylbenzofuran is a derivative of, have been found to interact with various biological targets . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, leading to their observed biological effects .
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, influencing the chemical reactions of cells in various species and organs . The downstream effects of these interactions can vary widely, depending on the specific compound and its targets .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, leading to various molecular and cellular effects . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Propriétés
IUPAC Name |
5-chloro-3-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSSYXMLLXIOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465365 | |
| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125-41-3 | |
| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-chloro-3-methylbenzofuran as a scaffold in drug discovery?
A1: 5-Chloro-3-methylbenzofuran serves as a versatile building block in medicinal chemistry. Its derivatives have demonstrated promising biological activities, particularly as inhibitors of aldose reductase (AR) [, ]. AR is an enzyme implicated in the pathogenesis of diabetic complications, making its inhibitors potential therapeutic agents. Additionally, research has explored the antibacterial and antifungal properties of 5-chloro-3-methylbenzofuran derivatives [, ].
Q2: How do 5-chloro-3-methylbenzofuran derivatives inhibit aldose reductase, and what are the downstream effects of this inhibition?
A2: While the exact mechanism of action might vary depending on the specific derivative, research suggests that certain 5-chloro-3-methylbenzofuran derivatives act as potent and selective inhibitors of AR [, ]. By inhibiting AR, these compounds aim to block the excess glucose flux through the polyol pathway, a metabolic pathway that becomes hyperactive under diabetic conditions. This excessive glucose flux contributes to the accumulation of sorbitol and fructose in tissues, leading to diabetic complications.
Q3: What are the structural characteristics of 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, and how do they relate to its potency as an AR inhibitor?
A3: 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one represents a specific 5-chloro-3-methylbenzofuran derivative exhibiting remarkable potency as a non-carboxylic acid, non-hydantoin AR inhibitor [, ]. Its structure features the 5-chloro-3-methylbenzofuran moiety linked to a pyridazinone ring via a sulfonyl group. This particular arrangement and the presence of specific substituents likely contribute to its high affinity for the AR enzyme, leading to potent inhibition.
Q4: Have any studies investigated the structure-activity relationships (SAR) of 5-chloro-3-methylbenzofuran derivatives?
A4: Yes, research has explored the SAR of 5-chloro-3-methylbenzofuran derivatives, particularly in the context of AR inhibition []. Studies have investigated the impact of modifying substituents on the benzofuran and pyridazinone rings, as well as altering the linker group. These modifications aimed to understand how different structural features influence the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



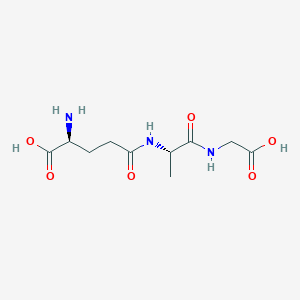

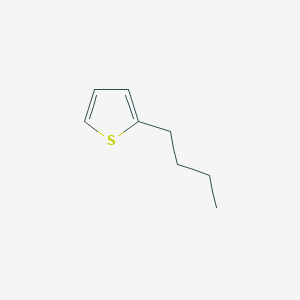
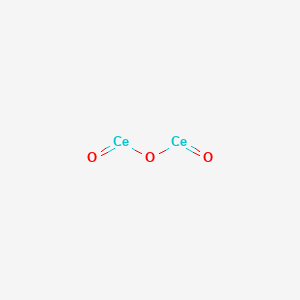

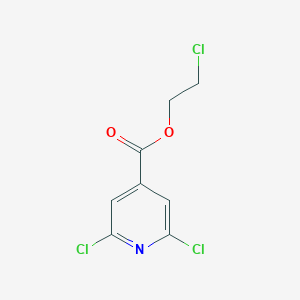
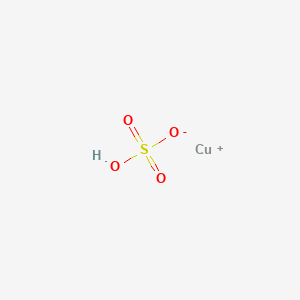
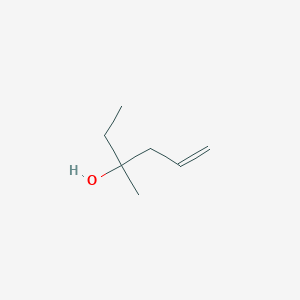
![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)
